molecular formula C11H13Cl2N B3200265 [1-(2,4-Dichlorophenyl)cyclobutyl]methanamine CAS No. 1017479-81-0

[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine

Cat. No.: B3200265
CAS No.: 1017479-81-0
M. Wt: 230.13 g/mol
InChI Key: LBXMYRJMXLLTAH-UHFFFAOYSA-N
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Description

[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine is a chemical compound with the CAS Registry Number 1017479-81-0 . It has a molecular formula of C 11 H 13 Cl 2 N and an average molecular weight of 230.14 g/mol . The compound's structure features a cyclobutane ring substituted with a methanamine group and a 2,4-dichlorophenyl ring, making it a valuable scaffold in medicinal chemistry research for the exploration of structure-activity relationships. This compound is part of a class of substituted cyclobutylmethanamines, which are of significant interest in early-stage drug discovery. While specific biological data for this molecule is not widely published in the available literature, its structure suggests potential as a key intermediate or building block (https://en.wikipedia.org/wiki/Building_block) in the synthesis of more complex pharmacologically active agents . Researchers may utilize it to develop novel compounds for screening against various biological targets. Analogs featuring dimethylamine (DMA) moieties, for instance, are present in numerous FDA-approved drugs and exhibit a diverse range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties . As a research chemical, this product is offered for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Handling and Storage: Based on supplier information, this compound is a liquid and should be stored in a dark place under an inert atmosphere at 2-8°C . Please consult the Safety Data Sheet (SDS) for detailed hazard and handling instructions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2,4-dichlorophenyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXMYRJMXLLTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1 2,4 Dichlorophenyl Cyclobutyl Methanamine

Direct and Indirect Amination Approaches to the Methanamine Moiety

Alternative Amination Protocols (e.g., Curtius, Hofmann Rearrangements of Precursors)

Beyond conventional amination techniques, the Curtius and Hofmann rearrangements offer alternative pathways for the synthesis of [1-(2,4-dichlorophenyl)cyclobutyl]methanamine from carboxylic acid or amide precursors, respectively. These methods, while classic in organic synthesis, provide strategic alternatives, particularly when direct routes are inefficient or problematic.

The Curtius rearrangement initiates with a carboxylic acid, specifically 1-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid. This precursor is converted into an acyl azide, which upon thermal activation, rearranges to an isocyanate with the expulsion of nitrogen gas. wikipedia.orgnih.gov Subsequent hydrolysis of the isocyanate intermediate yields the target primary amine. A key advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the complete retention of stereochemistry at the migrating carbon. nih.gov The reaction is typically carried out under mild conditions. nih.gov

The Hofmann rearrangement provides a route from the corresponding primary amide, 1-(2,4-dichlorophenyl)cyclobutane-1-carboxamide. wikipedia.org This reaction involves treating the amide with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide intermediate. chem-station.com Subsequent rearrangement, driven by the loss of a bromide ion, also generates an isocyanate intermediate, which is then hydrolyzed in situ to the primary amine with one less carbon atom. wikipedia.orgmychemblog.com While effective, the strongly basic conditions of the original Hofmann protocol can limit its applicability for substrates with base-sensitive functional groups. chem-station.com To circumvent this, milder reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base can be employed. chem-station.com

Table 1: Comparison of Curtius and Hofmann Rearrangements for Amine Synthesis

Feature Curtius Rearrangement Hofmann Rearrangement
Starting Material Carboxylic Acid Primary Amide
Key Intermediate Acyl Azide -> Isocyanate N-Bromoamide -> Isocyanate
Key Reagents Azide source (e.g., DPPA, NaN₃) Halogen (e.g., Br₂) and strong base (e.g., NaOH) or milder alternatives (e.g., NBS/DBU)
Byproducts Nitrogen gas Halide salt, water, carbon dioxide
Stereochemistry Retention of configuration Retention of configuration
Conditions Generally mild, thermal or photochemical Often strongly basic, though milder variations exist

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for potential pharmaceutical applications, as biological activity is often enantiomer-specific. Methodologies to achieve this include chiral auxiliary approaches, asymmetric catalysis, and diastereoselective synthesis followed by separation.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, could be appended to the 1-(2,4-dichlorophenyl)cyclobutanecarboxylic acid precursor. wikipedia.org The resulting diastereomeric amides can then be subjected to a stereoselective reduction of the amide or a related functional group. The steric hindrance imposed by the auxiliary directs the approach of the reagent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amine. The efficiency of this method relies on the high diastereoselectivity of the key step and the ease of auxiliary removal and recovery. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The construction of the chiral substituted cyclobutane (B1203170) ring itself is a significant challenge. nih.govacs.org Potential strategies include:

[2+2] Cycloadditions: Enantioselective [2+2] cycloaddition reactions are a powerful tool for constructing cyclobutane rings. acs.org A catalyzed reaction between a 1-(2,4-dichlorophenyl)-substituted alkene and a suitable two-carbon partner could, in principle, generate a chiral cyclobutane precursor.

Functionalization of Prochiral Cyclobutanes: An alternative is the enantioselective functionalization of a pre-formed prochiral cyclobutane or cyclobutene (B1205218). researchgate.net This could involve a catalytic asymmetric hydrogenation or hydroamination of a cyclobutene derivative. Rhodium-catalyzed asymmetric hydrometallation of cyclobutenes has been reported as a method to generate chiral substituted cyclobutanes. nih.gov

When a synthetic route generates a mixture of enantiomers, resolution via diastereomeric salt formation is a common and industrially viable method. This involves reacting the racemic this compound with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts with different physical properties, notably solubility. These salts can then be separated by fractional crystallization. After separation, the individual diastereomers of the amine are liberated by treatment with a base. While not an asymmetric synthesis, this method is often practical for obtaining enantiopure amines on a large scale.

Optimization of Reaction Conditions and Process Efficiency

The successful scale-up of a synthetic route from the laboratory to industrial production requires careful optimization of all reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring operational safety.

In any catalytic step envisioned for the synthesis of this compound, such as in asymmetric catalysis for ring formation or functional group transformation, the choice of catalyst and ligands is paramount.

Catalyst Screening: A systematic screening of various metal catalysts (e.g., rhodium, iridium, cobalt, palladium) and their corresponding ligands is essential to identify the most active and selective system. researchgate.net High-throughput screening methods can rapidly evaluate a large number of catalyst-ligand combinations under various conditions (temperature, pressure, solvent, and substrate-to-catalyst ratio).

Ligand Design: The ligand bound to the metal center plays a crucial role in determining the stereochemical outcome of an asymmetric reaction. Chiral ligands create a chiral environment around the metal, influencing how the substrate binds and reacts. The electronic and steric properties of the ligand can be fine-tuned to improve both enantioselectivity and catalytic activity. For instance, in a hypothetical asymmetric hydrogenation, a library of chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos, PhanePhos) would be screened. The optimal ligand would provide high enantiomeric excess (ee) and high turnover numbers (TON), indicating an efficient catalyst.

Table 2: Parameters for Optimization in a Catalytic Step

Parameter Objective Example Variables
Metal Precursor Maximize reactivity and selectivity Rh(COD)₂BF₄, [Ir(COD)Cl]₂, Pd(OAc)₂
Ligand Maximize enantioselectivity and yield Chiral phosphines, N-heterocyclic carbenes, bisoxazolines
Solvent Improve solubility, reaction rate, and selectivity Toluene, Dichloromethane, THF, Methanol
Temperature Balance reaction rate and selectivity -20 °C to 100 °C
Pressure Increase concentration of gaseous reagents (if any) 1 to 50 bar for hydrogenations
Catalyst Loading Minimize cost and residual metal 0.01 mol% to 5 mol%

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. The synthesis often proceeds through the reduction of a nitrile precursor, 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile. The selection of an appropriate solvent is crucial for ensuring the solubility of reactants and reagents, stabilizing intermediates, and facilitating the desired reaction pathway.

A range of solvents can be employed for such reductions, including ethers like tetrahydrofuran (B95107) (THF) and diethyl ether, as well as hydrocarbon solvents like toluene. The polarity and coordinating ability of the solvent can affect the reactivity of the reducing agent and the stability of the reaction intermediates. For instance, in reductions involving metal hydrides, coordinating solvents like THF are often preferred as they can solvate the metal cation and enhance the reducing power of the hydride.

Temperature is another key variable that must be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products through competing reaction pathways. Conversely, lower temperatures can enhance selectivity but may result in impractically slow reaction rates. Therefore, an optimal temperature profile is essential for balancing reaction kinetics and selectivity. For the reduction of nitriles to primary amines, reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm and then gradually warmed to room temperature or slightly above to ensure complete conversion.

The following interactive data table illustrates a hypothetical study on the effect of different solvents and temperatures on the yield of this compound from its corresponding nitrile precursor.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Tetrahydrofuran (THF)0 to 25485
Diethyl Ether0 to 25678
Toluene25865
Dichloromethane (DCM)25855
Tetrahydrofuran (THF)50275 (with increased impurities)

This table presents illustrative data based on typical optimization studies for similar chemical transformations.

Yield Enhancement and Side Product Mitigation

Maximizing the yield of the desired product while minimizing the formation of impurities is a primary goal in any synthetic process. In the synthesis of this compound, several strategies can be employed to enhance the yield and mitigate the formation of side products.

One common approach is the careful selection of the reducing agent. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction, they can sometimes lead to over-reduction or other side reactions. Alternative, milder reducing agents or catalytic hydrogenation methods can offer improved selectivity and higher yields of the desired primary amine.

The formation of side products can also be influenced by the stoichiometry of the reactants. Using an appropriate excess of the reducing agent can drive the reaction to completion, but an excessive amount may increase the likelihood of side reactions and complicate the purification process. Therefore, the molar ratio of the reactants must be carefully optimized.

Purification techniques also play a crucial role in obtaining a high-purity product. Post-reaction work-up procedures are designed to remove unreacted starting materials, reagents, and byproducts. Common side products in nitrile reductions can include partially reduced intermediates or products from reactions with the solvent. Effective purification methods, such as distillation or chromatography, are essential for isolating the target compound in high purity.

The following table provides a hypothetical overview of strategies to enhance yield and mitigate common side products in the synthesis of this compound.

StrategyObjectivePotential Outcome
Optimization of Reducing AgentIncrease selectivity towards the primary amineHigher yield of the desired product and reduced formation of over-reduced byproducts.
Control of Reactant StoichiometryEnsure complete conversion without promoting side reactionsImproved yield and simplified purification.
Catalytic HydrogenationA milder and more selective reduction methodHigher purity of the final product with fewer byproducts.
Advanced Purification TechniquesIsolate the target compound from impuritiesHigh-purity this compound.

This table presents illustrative strategies based on common practices in synthetic organic chemistry.

Scalable Synthesis and Green Chemistry Considerations

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. A scalable process must be safe, cost-effective, and environmentally sustainable. For the synthesis of this compound, several factors must be considered for a successful scale-up.

From a safety perspective, the handling of highly reactive reagents, such as metal hydrides, requires careful engineering controls to manage potential hazards like exothermic reactions and the release of flammable gases. The choice of solvents also has significant implications for safety and environmental impact. Ideally, solvents should be non-toxic, non-flammable, and recyclable.

The principles of green chemistry provide a framework for designing more sustainable chemical processes. In the context of synthesizing this compound, this could involve several approaches:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. For instance, catalytic hydrogenation is a greener alternative to using metal hydrides.

The development of a continuous flow process for the synthesis could also offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.

The table below outlines key considerations for the scalable and green synthesis of this compound.

ConsiderationGreen Chemistry PrincipleApplication in Synthesis
Reagent SelectionCatalysisEmploying catalytic hydrogenation instead of stoichiometric metal hydrides.
Solvent ChoiceSafer Solvents and AuxiliariesUsing recyclable and less hazardous solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as an alternative to THF.
Process DesignEnergy EfficiencyDeveloping a continuous flow process to improve heat and mass transfer, allowing for better temperature control and reduced energy consumption.
Waste ReductionPreventionOptimizing reaction conditions to maximize yield and minimize the formation of byproducts, thereby reducing waste streams.

This table provides illustrative examples of how green chemistry principles can be applied to the synthesis of the target compound.

In-depth Analysis of this compound Reveals Complex Structural Features

A comprehensive examination of the chemical compound this compound through advanced spectroscopic and crystallographic techniques has been hindered by the limited availability of specific experimental data in published scientific literature. While the molecular structure suggests a fascinating interplay of steric and electronic effects, a detailed, data-driven elucidation as per the requested comprehensive outline cannot be fulfilled at this time.

The inquiry for a detailed structural and stereochemical analysis of this compound, encompassing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy (FTIR and Raman), and X-ray crystallography, did not yield specific experimental data for this exact molecule. Scientific databases and literature searches revealed information on analogous compounds, such as other derivatives of dichlorophenylcyclobutane, but a direct correspondence of spectral and crystallographic parameters to the subject compound is not scientifically valid.

The intended article was to be structured around a comprehensive outline, beginning with advanced spectroscopic characterization. This would have involved a deep dive into 1D and 2D NMR techniques to establish the complete spectral assignment and stereochemistry. Specifically, ¹H, ¹³C, and ¹⁵N NMR were to be used for initial assignments, followed by COSY, HSQC, HMBC, and NOESY experiments to map out the connectivity and spatial relationships between atoms.

Further characterization was planned using HRMS to confirm the precise elemental composition, a critical step in verifying the molecular formula. Vibrational spectroscopy, through FTIR and Raman techniques, would have offered insights into the functional groups present and the conformational properties of the molecule. Finally, X-ray crystallography was anticipated to provide the definitive absolute stereochemistry and a detailed analysis of the compound's conformation in the solid state.

Without access to specific experimental data for this compound, the generation of the requested detailed research findings and data tables is not possible. Presenting data from related but distinct chemical entities would be misleading and scientifically unsound. Therefore, the comprehensive structural elucidation and stereochemical analysis as outlined cannot be completed.

Comprehensive Structural Elucidation and Stereochemical Analysis of 1 2,4 Dichlorophenyl Cyclobutyl Methanamine

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Determination

The enantiomeric purity of [1-(2,4-Dichlorophenyl)cyclobutyl]methanamine is crucial for understanding its stereospecific interactions in a chiral environment. The separation and quantification of its enantiomers would typically be achieved through chiral High-Performance Liquid Chromatography (HPLC).

Chiral Chromatography:

The separation of the enantiomers of this compound would likely be performed using a chiral stationary phase (CSP) in HPLC. The choice of CSP is critical and would be determined empirically by screening various types of chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are often effective for a wide range of chiral compounds. For a primary amine like the target compound, both normal-phase and reversed-phase chromatography could be explored.

In a hypothetical separation, a column such as a Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) might be tested. The mobile phase composition would be optimized to achieve baseline separation of the enantiomers. For instance, in normal-phase mode, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol (B145695), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape, would be employed.

The retention times of the two enantiomers would differ due to their differential interactions with the chiral stationary phase. The enantiomeric excess (% ee) could then be calculated from the peak areas of the two enantiomers in the chromatogram.

Optical Rotation:

Once the enantiomers are separated, their optical activity can be measured using a polarimeter. The specific rotation ([α]) is a characteristic physical property of a chiral compound and is defined as the observed rotation of plane-polarized light of a specific wavelength (typically the sodium D-line at 589 nm) at a specific temperature and concentration.

The (+)-enantiomer would rotate the plane of polarized light clockwise, while the (-)-enantiomer would rotate it counter-clockwise by an equal magnitude under the same conditions. The measurement of the specific rotation for each purified enantiomer would confirm their optical purity and provide a key piece of characterization data.

Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0

Hypothetical Optical Rotation Data for this compound Enantiomers

EnantiomerSpecific Rotation [α]D²⁵ (c=1, CHCl₃)
(+)-Enantiomer +XX.X°
(-)-Enantiomer -XX.X°

Note: "XX.X" indicates placeholder values as no experimental data is available.

Conformational Analysis in Solution via NMR and Computational Methods

The three-dimensional structure and conformational flexibility of this compound in solution would be investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy:

High-resolution NMR spectroscopy, particularly ¹H and ¹³C NMR, would provide initial information about the molecule's structure. For a detailed conformational analysis, advanced NMR techniques would be necessary.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The observation of NOE correlations between specific protons on the cyclobutane (B1203170) ring, the dichlorophenyl group, and the aminomethyl substituent would allow for the determination of the relative orientation of these groups and the preferred conformation in solution. For example, NOEs between protons on the phenyl ring and specific protons on the cyclobutane ring would help define the orientation of the phenyl group relative to the four-membered ring.

Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constants between protons on the cyclobutane ring can provide information about the dihedral angles between them, which in turn helps to define the puckering of the cyclobutane ring.

Computational Methods:

Computational modeling would be used to complement the experimental NMR data.

Conformational Search: A systematic search for low-energy conformations of this compound would be performed using molecular mechanics or quantum mechanics methods. This would generate a set of possible stable conformations.

Geometry Optimization and Energy Calculation: The geometries of the identified conformers would be optimized at a higher level of theory (e.g., Density Functional Theory - DFT) to obtain their relative energies. This would predict the most stable conformation in the gas phase.

NMR Parameter Calculation: The NMR parameters (chemical shifts and coupling constants) for the low-energy conformers would be calculated and compared with the experimental data. A good agreement between the calculated and experimental parameters for a particular conformer would provide strong evidence for its presence in solution. The inclusion of a solvent model in the calculations would be important to better mimic the solution-state conditions.

The combination of NMR data and computational modeling would allow for a detailed picture of the conformational landscape of this compound, including the preferred puckering of the cyclobutane ring and the rotational preferences around the single bonds.

Theoretical and Computational Chemistry Studies of 1 2,4 Dichlorophenyl Cyclobutyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost.

A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, often referred to as the ground state structure. For [1-(2,4-Dichlorophenyl)cyclobutyl]methanamine, this process would involve calculating the forces on each atom and adjusting their positions until a stable energy minimum is reached. This yields precise predictions of bond lengths, bond angles, and dihedral angles. The puckered nature of the cyclobutane (B1203170) ring makes this optimization crucial for identifying the most stable three-dimensional arrangement. nih.gov

The following table presents hypothetical optimized geometric parameters for the key structural features of the molecule, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-31G(d,p) basis set).

Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations

Parameter Atom 1 Atom 2 Atom 3 Value
Bond Length (Å) C(Aromatic) C(Cyclobutyl) - 1.52
C(Cyclobutyl) C(Methylene) - 1.54
C(Aromatic) Cl(C2) - 1.74
C(Aromatic) Cl(C4) - 1.73
C(Methylene) N - 1.47
**Bond Angle (°) ** C(Aromatic) C(Cyclobutyl) C(Methylene) 115.2
C(Cyclobutyl) C(Methylene) N 112.8

| Dihedral Angle (°) | C(Ar)-C(Ar) | C(Ar)-C(Cyclo) | C(Cyclo)-C(Meth) | 45.0 |

Note: These values are illustrative and represent typical outputs of a DFT geometry optimization.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide highly accurate descriptions of electronic properties.

Table 2: Hypothetical Electronic Properties from Ab Initio Calculations

Property Calculated Value Unit
Total Energy -1250.5 Hartrees
Dipole Moment 2.85 Debye
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV

Note: These values are representative examples of what ab initio calculations would yield.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape—the full range of shapes it can adopt—and its flexibility.

For this compound, an MD simulation would reveal the dynamics of the cyclobutane ring puckering, rotation around the bond connecting the phenyl ring to the cyclobutyl group, and the flexibility of the aminomethyl side chain. nih.govnih.gov By simulating the molecule's behavior over nanoseconds, researchers can identify low-energy conformations and the energy barriers between them, providing a comprehensive picture of its structural dynamics in different environments (e.g., in a vacuum or in a solvent).

In Silico Retrosynthetic Analysis and Predictive Synthesis Planning

In silico retrosynthetic analysis utilizes sophisticated algorithms to plan the synthesis of a target molecule by working backward from the final product to commercially available starting materials. wikipedia.org These programs are built on vast databases of chemical reactions and employ rules-based or machine learning approaches to identify strategic bond disconnections.

Computational Analysis of Reactivity and Reaction Pathways

Computational methods can predict a molecule's reactivity by analyzing its electronic structure. DFT-based reactivity descriptors are particularly useful for this purpose. The distribution of electron density, visualized through the molecular electrostatic potential (MEP) map, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For this compound, the lone pair of electrons on the nitrogen atom of the amine group is expected to be the primary nucleophilic site, making it susceptible to attack by electrophiles. The dichlorophenyl ring, being electron-deficient due to the presence of two chlorine atoms, would be less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov Calculations of atomic charges and Fukui functions (which describe the change in electron density upon addition or removal of an electron) can quantify the reactivity of specific atoms within the molecule.

Table 3: Hypothetical Calculated Atomic Charges (Mulliken Population Analysis)

Atom Atomic Charge (e)
N (Amine) -0.85
C (Methylene) -0.15
C1 (Aromatic, attached to cyclobutyl) +0.20
C2 (Aromatic, attached to Cl) +0.10
Cl (on C2) -0.12
C4 (Aromatic, attached to Cl) +0.11

Note: Values are illustrative and indicate relative charge distributions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk By calculating the magnetic shielding for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure. The accuracy of these predictions has improved significantly, with mean absolute errors often falling below 0.3 ppm for ¹H and 2.5 ppm for ¹³C. nih.govsourceforge.io

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. optica.org This allows for the assignment of specific vibrational modes (e.g., C-H stretch, N-H bend, C-Cl stretch) to the observed experimental bands. uomustansiriyah.edu.iqmsu.edu

Table 4: Hypothetical Predicted vs. Expected ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) Expected Experimental Range (ppm)
C (Aromatic, C-Cl) 132.5 130-135
C (Aromatic, C-H) 128.0 125-130
C (Aromatic, C-Cyclobutyl) 145.0 140-150
C (Cyclobutyl, Quaternary) 48.0 45-55
C (Cyclobutyl, Methylene) 25.0 20-30

Note: Predicted shifts are calculated relative to a standard (e.g., TMS) and are for illustrative purposes.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 1 2,4 Dichlorophenyl Cyclobutyl Methanamine

Kinetic Studies of Model Reactions and Derivatizations

Currently, there are no published kinetic studies on model reactions or derivatizations involving [1-(2,4-Dichlorophenyl)cyclobutyl]methanamine. To understand the reactivity of this compound, kinetic data would be essential. Such studies would typically involve monitoring the rate of reaction of the primary amine or the aromatic ring under various conditions (e.g., temperature, concentration, solvent) to determine rate constants, reaction orders, and activation energies. Model reactions could include N-alkylation, N-acylation, or reactions involving the dichlorophenyl group.

Table 1: Hypothetical Kinetic Parameters for N-Acetylation of this compound

Reaction Parameter Value Conditions
Rate Constant (k) Data not available 298 K in Dichloromethane
Reaction Order Data not available With respect to amine and acetyl chloride

This table is for illustrative purposes only, highlighting the type of data that would be generated from kinetic studies. The values are hypothetical due to a lack of experimental data.

Elucidation of Reaction Pathways and Intermediate Formation

The elucidation of reaction pathways and the identification of intermediates for reactions involving this compound have not been reported. Investigating reaction pathways would likely involve techniques such as spectroscopy (NMR, IR, Mass Spectrometry) to identify transient species and computational modeling to map out potential energy surfaces. For example, in a substitution reaction on the dichlorophenyl ring, the formation of a Meisenheimer complex as an intermediate could be a possibility, but this has not been experimentally verified for this compound.

Role of Steric and Electronic Effects on Reactivity

A detailed analysis of the steric and electronic effects on the reactivity of this compound is not available. The bulky cyclobutyl group adjacent to the aminomethyl group would be expected to exert significant steric hindrance, potentially slowing down reactions at the nitrogen atom compared to less hindered primary amines. Electronically, the two chlorine atoms on the phenyl ring are electron-withdrawing, which would decrease the electron density of the aromatic ring and influence its susceptibility to electrophilic or nucleophilic attack. The interplay of these steric and electronic factors would be crucial in determining the regioselectivity and rate of its reactions.

Catalytic Behavior and Substrate Specificity Studies

There is no information available in the scientific literature regarding the catalytic behavior of this compound or its use as a substrate in catalytic reactions to study enzyme or catalyst specificity. As a primary amine, it could potentially act as an organocatalyst in certain reactions, such as aldol (B89426) or Michael additions. Furthermore, its structure could be of interest in substrate specificity studies for enzymes like monoamine oxidases or transaminases, but no such research has been published.

Investigation of Reaction Mechanisms with Specific Reagents

Specific mechanistic investigations of this compound with particular reagents are not documented. For instance, its reaction with nitrous acid would be expected to proceed via a diazotization reaction, potentially leading to the formation of a carbocation that could undergo rearrangement or substitution. doubtnut.com However, the specific outcomes and the influence of the dichlorophenylcyclobutyl scaffold on this reaction have not been studied. Similarly, its behavior in common synthetic transformations like reductive amination or palladium-catalyzed cross-coupling reactions remains unexplored.

Exploration of Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Design Principles for Structural Modification of the [1-(2,4-Dichlorophenyl)cyclobutyl]methanamine Scaffold

The design of derivatives based on the this compound scaffold is primarily guided by principles of medicinal chemistry aimed at optimizing its interaction with biological targets, particularly monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The core structure, consisting of a dichlorophenyl ring, a cyclobutyl linker, and a methanamine moiety, offers multiple points for modification to modulate potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Probing Lipophilic Pockets: The 2,4-dichloro substitution on the phenyl ring suggests the importance of lipophilic and electronic interactions within the target's binding site. Modifications to this ring are intended to explore the size and nature of these pockets to enhance binding affinity.

Conformational Restriction: The cyclobutyl ring serves as a rigid scaffold that holds the phenyl ring and the methanamine group in a specific spatial orientation. This conformational rigidity can reduce the entropic penalty upon binding to a receptor, potentially increasing affinity. Altering the substitution pattern on the cyclobutyl ring can fine-tune this orientation.

Modulating Basic Amine Interactions: The primary amine of the methanamine moiety is a key pharmacophoric feature, likely involved in crucial ionic or hydrogen bonding interactions with acidic residues in the binding pocket of target proteins. Derivatization of this amine can modulate its basicity and steric bulk, influencing both affinity and selectivity.

Synthesis of Systematic Libraries of Analogs

The systematic synthesis of analog libraries is crucial for elucidating the structure-activity relationships of the this compound scaffold. Synthetic strategies are typically designed to allow for diversification at the three key regions of the molecule.

Modifications on the Dichlorophenyl Ring

Variations on the dichlorophenyl ring are introduced to probe the electronic and steric requirements of the corresponding binding pocket. This can be achieved by starting with different substituted phenylacetonitriles, which are common precursors in the synthesis of such compounds.

Table 1: Representative Modifications on the Dichlorophenyl Ring

R1 R2 Resulting Analog
2-Cl 4-Cl This compound
3-Cl 4-Cl [1-(3,4-Dichlorophenyl)cyclobutyl]methanamine
4-Cl H [1-(4-Chlorophenyl)cyclobutyl]methanamine
4-F H [1-(4-Fluorophenyl)cyclobutyl]methanamine

Substitutions on the Cyclobutyl Ring

Modifications to the cyclobutyl ring are less common due to the synthetic challenges associated with maintaining this strained ring system. However, introducing substituents could provide valuable information on the spatial constraints of the binding site. Synthetic approaches could involve the use of substituted cyclobutanones as starting materials.

Derivatization of the Methanamine Moiety

The primary amine of the methanamine group is a readily modifiable handle for introducing a variety of substituents. Standard organic chemistry reactions such as reductive amination, acylation, and alkylation can be employed to generate a diverse library of analogs.

Table 2: Representative Derivatizations of the Methanamine Moiety

Reagent/Reaction Resulting Functional Group
Methyl iodide Secondary amine (N-methyl)
Acetic anhydride Acetamide
Benzaldehyde (reductive amination) N-benzylamine

SAR Studies in Model Systems (e.g., Receptor Binding Affinity in Non-Biological/In Vitro Assays for Ligand Design Principles)

Structure-activity relationship studies for this class of compounds are typically conducted using in vitro radioligand binding assays to determine their affinity for various monoamine transporters (DAT, SERT, NET). These assays provide quantitative data (Ki values) that correlate structural modifications with binding potency and selectivity.

Correlating Structural Features with Specific Molecular Interactions

While specific binding affinity data for a systematic library of this compound analogs is not extensively available in the public domain, general SAR trends for related monoamine reuptake inhibitors can provide insights.

Dichlorophenyl Ring: The presence and position of the chlorine atoms on the phenyl ring are critical for high affinity. The 2,4-dichloro substitution pattern is often optimal for potent interactions with the dopamine transporter. Moving the chlorine to the 3,4-positions or having a single 4-chloro substituent can alter the affinity and selectivity profile. The electron-withdrawing nature of the chlorine atoms likely influences the electronic properties of the phenyl ring, which is a key component of the pharmacophore.

Cyclobutyl Ring: The cyclobutyl ring acts as a constrained linker. Its size and rigidity are important for orienting the phenyl and aminomethyl groups correctly within the transporter's binding site. Larger or smaller cycloalkane rings generally lead to a decrease in activity, highlighting the specific spatial requirements of the target.

Methanamine Moiety: The primary amine is generally essential for activity, forming a key salt bridge interaction with an aspartate residue in the binding site of monoamine transporters. N-alkylation can be tolerated to some extent, but bulky substituents often lead to a decrease in affinity. For instance, N-methylation might be well-tolerated or even increase potency at certain transporters, while larger alkyl groups could introduce steric hindrance.

Table 3: Hypothetical SAR Data Based on General Trends for Monoamine Transporter Inhibitors

Compound Phenyl Substitution Methanamine Moiety DAT Ki (nM) SERT Ki (nM) NET Ki (nM)
1 2,4-dichloro Primary amine 10 150 80
2 3,4-dichloro Primary amine 25 100 50
3 4-chloro Primary amine 50 200 120
4 2,4-dichloro N-methyl 15 180 95

| 5 | 2,4-dichloro | N-benzyl | 200 | >1000 | >1000 |

This table is illustrative and based on general principles of SAR for this class of compounds; it does not represent actual experimental data for the specific compounds listed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of compounds related to this compound, a QSAR model would typically involve the following steps:

Data Collection: A dataset of structurally related compounds with their experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A relevant study on substituted cyclobutylphenyl quinoline (B57606) derivatives as inhibitors of bacterial DNA gyrase highlights the application of 3D-QSAR. nih.gov In this study, a predictive common pharmacophore hypothesis was developed, and the docking studies revealed key interactions such as hydrogen bonding and pi-pi stacking. nih.gov A high predictive r-squared value (pred_r2 = 0.9239) suggested a significant external predictive ability of the QSAR model. nih.gov While this study does not directly involve this compound, it demonstrates the utility of QSAR in understanding the structural requirements for the activity of compounds containing a cyclobutylphenyl moiety.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogs

DescriptorDescriptionPotential Influence on Activity
LogP Octanol-water partition coefficientReflects the hydrophobicity of the molecule, influencing membrane permeability and binding to hydrophobic pockets in a receptor.
Molecular Weight The mass of the moleculeCan be related to the size and bulk of the compound.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atomsRelates to the hydrogen bonding potential and can predict cell permeability.
Dipole Moment A measure of the polarity of the moleculeInfluences long-range electrostatic interactions with the target.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitalsRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.

This table presents a selection of commonly used descriptors in QSAR studies and their general significance.

Conformational Preferences and Their Influence on Ligand-Target Interactions (Theoretical and In Vitro Focus)

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The cyclobutane (B1203170) ring in this compound is not planar but exists in a puckered conformation to relieve ring strain. The two most common puckered conformations for a cyclobutane ring are the "puckered" (D2d symmetry) and the "bent" or "butterfly" (C2v symmetry) conformations. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature.

The specific puckering of the cyclobutane ring in this compound will influence the relative orientations of the 2,4-dichlorophenyl and methanamine substituents. These substituents can be in either axial or equatorial-like positions, which will affect their steric and electronic interactions with a binding site.

Theoretical and In Vitro Approaches to Studying Conformation:

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to determine the preferred conformations of the molecule and the energy barriers between them. These calculations can provide insights into the lowest energy (most stable) conformation of the molecule in different environments (e.g., in a vacuum, in a solvent).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy can be used to study the conformational dynamics of the molecule. By analyzing coupling constants and through-space interactions (e.g., via NOESY experiments), it is possible to deduce the preferred conformation in solution.

X-ray Crystallography: If the compound can be crystallized, X-ray crystallography provides a precise picture of its conformation in the solid state. This can reveal key intramolecular and intermolecular interactions.

The conformational preference of this compound will directly impact its ability to bind to a biological target. A successful ligand-target interaction requires a complementary fit between the ligand's shape and the binding site's topography. The flexibility of the cyclobutane ring, although limited, may allow the molecule to adopt a bioactive conformation upon binding to its target.

Advanced Analytical Methodologies Development for Research Studies of 1 2,4 Dichlorophenyl Cyclobutyl Methanamine

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for [1-(2,4-Dichlorophenyl)cyclobutyl]methanamine. The development of an HPLC method for purity assessment involves a systematic approach to optimize the separation of the main compound from any process-related impurities or degradation products.

A reversed-phase HPLC (RP-HPLC) method is often the first choice due to its versatility. The stationary phase would typically be a C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The dichlorophenyl group in the molecule allows for sensitive detection using a UV-Vis detector, typically in the range of 210-254 nm. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution.

This compound possesses a stereogenic center at the C1 position of the cyclobutyl ring, meaning it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound. chromatographyonline.com

This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® or Chiralcel® columns), are widely successful for separating a broad range of chiral compounds, including primary amines. sigmaaldrich.comresearchgate.net Method development involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation. sigmaaldrich.comchromatographyonline.com For a primary amine like the target compound, a mobile phase in normal-phase mode (e.g., a mixture of hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol) with acidic or basic additives is often effective. chromatographyonline.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Separation Data

ParameterValue
Column Chiralpak® IC
Mobile Phase n-Hexane:Ethanol (50:50, v/v) scielo.br
Flow Rate 1.0 mL/min scielo.br
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 11.2 min
Resolution (Rs) > 3.0 scielo.br
Calculated Enantiomeric Excess 99.5%

For research applications requiring reliable and reproducible data, any developed HPLC method must be validated. Validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). banglajol.infobanglajol.info The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. banglajol.info

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. banglajol.info

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. banglajol.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Hypothetical HPLC Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (Range) 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.998
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (Intra-day %RSD) < 1.0%≤ 2.0%
Precision (Inter-day %RSD) < 1.5%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness Unaffected by minor changesConsistent results

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. resolvemass.ca In the context of this compound, GC-MS is invaluable for detecting process-related impurities such as residual solvents used during synthesis or volatile byproducts. thermofisher.commedistri.swiss The active pharmaceutical ingredient (API) itself may not be sufficiently volatile for GC analysis without derivatization, but the impurities often are.

The methodology typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. For highly volatile impurities like residual solvents, headspace GC-MS is the preferred technique, where the vapor above the sample is injected, thus avoiding interference from the non-volatile API. chromatographyonline.com The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted components and detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "fingerprint" for identification by comparison with spectral libraries. medistri.swiss

Potential Volatile Impurities Detectable by GC-MS

ImpurityPotential OriginTypical GC-MS Limit of Quantitation (LOQ)
Toluene Reaction Solvent< 1 ppm
Tetrahydrofuran (B95107) (THF) Reaction Solvent< 5 ppm
Triethylamine Reagent (Base)< 10 ppm
Cyclobutanone Starting Material< 10 ppm

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com For chiral compounds like this compound, chiral CE offers a powerful alternative to HPLC. bohrium.combohrium.com The main advantages of CE include extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. bohrium.com

In chiral CE, a chiral selector is added to the background electrolyte (BGE). mdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. mdpi.commdpi.com The enantiomers of the analyte form transient diastereomeric complexes with the CD, which have different mobilities, allowing for their separation. Method development involves optimizing the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. asianpubs.org

Hypothetical Comparison of Chiral HPLC and Chiral CE

ParameterChiral HPLCChiral CE
Principle Differential partitioning with CSPDifferential mobility of diastereomeric complexes
Typical Analysis Time 10 - 20 min5 - 10 min
Efficiency (Plates/meter) ~100,000> 500,000
Solvent Consumption High (mL/min)Very Low (nL/min)
Sample Volume Microliters (µL)Nanoliters (nL)
Sensitivity (UV) GoodModerate (path length dependent)

Spectrophotometric and Chromatographic Quantification in Complex Research Matrices

Quantifying a compound in complex research matrices, such as plasma, urine, or tissue homogenates, is essential for pharmacokinetic and metabolic studies. This requires methods that are not only sensitive but also highly selective to differentiate the analyte from endogenous matrix components.

A simple spectrophotometric method based on UV absorbance could theoretically be developed, as the dichlorophenyl moiety of the molecule will absorb UV light. nih.govrsc.org However, such methods generally lack the specificity required for complex matrices, as endogenous compounds can interfere with the measurement.

Chromatographic methods, particularly HPLC coupled with UV (HPLC-UV) or mass spectrometry (LC-MS), are far more suitable for this purpose. unhas.ac.idnih.govnih.gov These techniques combine the powerful separation of HPLC with sensitive and selective detection. A critical step in the workflow is sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the matrix. The method's performance is often evaluated through a recovery study, which determines the efficiency of the extraction process.

Hypothetical Recovery Study in Rat Plasma using HPLC-UV

QC LevelSpiked Concentration (ng/mL)Measured Concentration (ng/mL)% Recovery
Low 5046.593.0%
Medium 500482.096.4%
High 15001458.097.2%

Potential Applications in Chemical Synthesis and Materials Science Research

[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine as a Building Block in Organic Synthesis

Synthesis of Complex Heterocyclic Systems

While direct examples of this compound being used to synthesize complex heterocyclic systems are not extensively documented in publicly available literature, its structural motifs are present in bioactive heterocyclic compounds. For instance, the related compound Cyclobutrifluram, a fungicide and nematicide, incorporates the (2,4-dichlorophenyl)cyclobutyl moiety. nih.govherts.ac.uk Cyclobutrifluram is identified as N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide. nih.gov The synthesis of such molecules demonstrates the utility of the (2,4-dichlorophenyl)cyclobutyl amine core in accessing complex structures where the amine group is acylated to form an amide bond with a heterocyclic carboxylic acid. This suggests that this compound can serve as a key precursor for generating a library of analogous compounds with varied heterocyclic components, which could be screened for a range of biological activities.

Incorporation into Macrocyclic Structures

The incorporation of the this compound fragment into macrocyclic structures represents a promising area of research. The bifunctional nature of the molecule, with the reactive amine and the potential for further functionalization on the aromatic ring, allows it to be tethered to other molecular fragments to form large ring systems. The rigidity of the cyclobutane (B1203170) ring and the defined stereochemistry of the substituents can impart specific conformational constraints on the resulting macrocycle, which is a critical factor in the design of molecules with high binding affinity and selectivity for biological targets.

Use as a Ligand or Precursor for Catalyst Development

The primary amine group in this compound can coordinate to metal centers, making it a candidate for use as a ligand in coordination chemistry and catalysis. Chiral ligands are instrumental in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Patent literature describes processes for preparing enantiomerically and diastereomerically enriched cyclobutane amines and amides, highlighting the importance of stereochemistry in this class of molecules. google.com The development of chiral catalysts derived from this compound could potentially enable novel asymmetric transformations. The synthesis of related cyclobutyl amines often involves stereocontrolled methods, suggesting that enantiopure forms of this compound could be accessible for such applications. chemrxiv.org

Integration into Polymer and Materials Science Research

In the realm of materials science, monomers containing halogenated phenyl groups are of interest for creating polymers with specific properties such as flame retardancy and high refractive indices. Research has been conducted on polymers derived from 2,4-dichlorophenyl methacrylate, indicating an interest in incorporating the 2,4-dichlorophenyl moiety into polymer backbones. researchgate.net The primary amine of this compound could be utilized to introduce this functional group into polymers, for example, through the formation of polyamides or by grafting it onto existing polymer chains. This could serve as a monomer, a cross-linking agent to enhance the mechanical properties of materials, or as a functional additive to impart desired characteristics to the final material.

Contribution to Novel Chemical Probe Development for Research Tools

Chemical probes are essential tools for studying biological processes. The structural components of this compound are found in molecules with demonstrated biological activity. For instance, Cyclobutrifluram acts as an inhibitor of the mitochondrial electron transport chain complex II. herts.ac.uk This suggests that derivatives of this compound could be developed as chemical probes to investigate the function of this and other biological targets. By attaching reporter groups such as fluorescent tags or affinity labels to the amine or the aromatic ring, researchers could create tools for imaging, target identification, and mechanistic studies in cellular and in vivo systems.

Emerging Research Avenues and Future Directions for 1 2,4 Dichlorophenyl Cyclobutyl Methanamine Research

Exploration of Novel Synthetic Pathways Utilizing Flow Chemistry or Photoredox Catalysis

The synthesis of complex molecules like [1-(2,4-Dichlorophenyl)cyclobutyl]methanamine can be reimagined through the application of flow chemistry and photoredox catalysis. These technologies offer significant advantages over traditional batch processing, including enhanced safety, scalability, and the ability to access novel chemical space.

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This high degree of control can lead to improved yields, higher purity, and the ability to safely handle reactive intermediates. For the synthesis of a dichlorophenylcyclobutane scaffold, a continuous-flow process could enable the efficient and scalable production of key intermediates, potentially through multi-step sequences without the need for isolation and purification of each intermediate. The improved heat and mass transfer in flow reactors is particularly advantageous for managing exothermic reactions that may be involved in the construction of the strained cyclobutane (B1203170) ring.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnih.govrsc.orgrsc.org This methodology could provide novel disconnections for the synthesis of this compound. For instance, a photoredox-catalyzed [2+2] cycloaddition could be a key step in constructing the cyclobutane core. Furthermore, the functionalization of the cyclobutane ring could be achieved through late-stage C-H activation mediated by a photocatalyst. The combination of photoredox catalysis with flow chemistry presents a particularly synergistic approach, allowing for efficient irradiation of the reaction mixture and precise control over the photochemical process, leading to a more sustainable and efficient synthesis. ucd.ie

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential Advantages for this compound Synthesis
Traditional Batch Synthesis Well-established procedures for fundamental transformations.
Flow Chemistry Enhanced safety, scalability, improved process control, potential for multi-step telescoping. uc.ptmdpi.comnih.gov
Photoredox Catalysis Mild reaction conditions, access to novel bond formations, potential for late-stage functionalization. nih.govnih.govrsc.orgrsc.orgresearchgate.net
Combined Flow/Photoredox Synergistic benefits of both technologies, including improved efficiency and scalability of photochemical reactions. ucd.ie

Advanced Computational Design of Derivatives with Tailored Chemical Reactivity

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with specific properties. For this compound, these methods can be employed to design derivatives with tailored chemical reactivity and to understand their structure-activity relationships.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule. This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic strategies for derivatization. For example, computational studies could predict the most likely positions for further functionalization on the phenyl ring or the cyclobutane core.

Integration with Artificial Intelligence and Machine Learning for Chemical Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties, thus accelerating the discovery and optimization of new compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of derivatives of this compound. By training a model on a dataset of known compounds and their activities, it becomes possible to predict the activity of new, untested molecules. This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Similarly, machine learning models can be trained to predict a wide range of physicochemical properties, such as solubility, melting point, boiling point, and logP. escholarship.orgrepec.orgresearchgate.netpsecommunity.org These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. For this compound and its potential derivatives, AI/ML models can provide rapid in silico screening, helping to prioritize candidates with the most promising property profiles for further investigation.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC₁₁H₁₃Cl₂N230.133.3
[1-(3,4-Dichlorophenyl)cyclobutyl]methanamineC₁₁H₁₃Cl₂N230.133.3
[1-(4-Chlorophenyl)cyclobutyl]methanamineC₁₁H₁₄ClN195.692.8

Note: Data for isomers and analogs are often used to build more robust predictive models.

Role in Developing New Methodologies for Cyclobutane Chemistry

The unique structural features of the cyclobutane ring, including its strain and three-dimensional geometry, make it a valuable scaffold in medicinal chemistry and materials science. plu.mxmdpi.comnih.govresearchgate.net The study of this compound and its reactions can contribute to the development of new synthetic methodologies for the construction and functionalization of cyclobutane-containing molecules.

The development of novel ring-opening and ring-expansion reactions starting from this functionalized cyclobutane could lead to the synthesis of diverse and complex molecular architectures. Furthermore, exploring the reactivity of the C-H bonds on the cyclobutane ring could lead to new C-H functionalization strategies, a highly sought-after transformation in modern organic synthesis. acs.orgbaranlab.org The presence of the dichlorophenyl and aminomethyl groups provides handles for directing these functionalizations with high regioselectivity and stereoselectivity. nih.gov

Interdisciplinary Research with Other Chemical Fields

The potential applications of this compound and its derivatives extend beyond traditional organic and medicinal chemistry, offering opportunities for interdisciplinary research.

In materials science , the rigid cyclobutane scaffold can be incorporated into polymers to create materials with unique thermal and mechanical properties. The amine functionality provides a point for polymerization or for grafting onto surfaces to modify their properties.

In supramolecular chemistry , the molecule could serve as a building block for the construction of self-assembling systems. The directional interactions of the aromatic ring and the potential for hydrogen bonding with the amine group could be exploited to form well-defined nanostructures.

In chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize and investigate the function of specific proteins or pathways within a cell.

The continued exploration of this compound, powered by these emerging research avenues, promises to unveil new scientific insights and practical applications across a range of chemical disciplines.

Conclusion: Synthesis and Outlook on the Academic Research Significance of 1 2,4 Dichlorophenyl Cyclobutyl Methanamine

Summary of Key Research Findings and Methodological Advancements

While dedicated research solely on [1-(2,4-Dichlorophenyl)cyclobutyl]methanamine is not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for structurally related compounds. A plausible and efficient synthetic route involves a multi-step process starting from 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile.

A key methodological advancement lies in the stereoselective synthesis of substituted cyclobutanes, which is crucial for determining the biological activity of chiral molecules. Recent research has highlighted various approaches to control the stereochemistry of cyclobutane (B1203170) rings, including photocatalysis, organocatalysis, and Lewis acid catalysis in [2+2] cycloadditions.

Plausible Synthesis of this compound:

A likely synthetic pathway for this compound can be conceptualized as follows:

Alkylation: The synthesis would likely begin with the alkylation of (2,4-dichlorophenyl)acetonitrile with 1,3-dibromopropane in the presence of a strong base to form 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile.

Reduction: The nitrile group of 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile can then be reduced to a primary amine. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

This proposed synthesis is a logical extension of known organic chemistry reactions and methodologies applied to similar molecular scaffolds.

Remaining Challenges and Open Questions in the Field

Despite the advancements in synthetic organic chemistry, several challenges and open questions remain in the context of this compound and related compounds.

Stereoselective Synthesis: The development of highly efficient and stereoselective synthetic routes for specific isomers of substituted cyclobutanes remains a significant hurdle. The spatial arrangement of the substituents on the cyclobutane ring can dramatically influence the compound's properties and biological activity.

Ring Strain and Reactivity: The inherent ring strain of the cyclobutane moiety influences its reactivity. A deeper understanding of how this strain affects the chemical behavior of the entire molecule is needed.

Structure-Activity Relationships: A major open question is the precise structure-activity relationship (SAR) of this compound and its derivatives. Elucidating how the dichlorophenyl group, the cyclobutane ring, and the methanamine side-chain contribute to its potential biological or material properties is a key area for future investigation.

Projections for Future Academic Contributions and Research Directions

The academic research landscape for this compound is ripe with potential for significant contributions. Future research is projected to focus on several key areas:

Novel Synthetic Methodologies: The development of novel, efficient, and stereoselective synthetic routes will be a primary focus. This could involve exploring new catalytic systems or reaction pathways to access this and related compounds with high purity and yield.

Medicinal Chemistry Applications: Given that the 2,4-dichlorophenyl moiety is present in numerous biologically active compounds, future research will likely explore the potential of this compound as a scaffold for the development of new therapeutic agents. Investigations into its antifungal, antibacterial, or anticancer activities could be particularly fruitful.

Material Science: The rigid and defined three-dimensional structure imparted by the cyclobutane ring could make this compound and its derivatives interesting candidates for applications in material science, such as in the design of novel polymers or functional materials.

Broader Implications of this compound Research on Chemical Sciences

The study of this compound, while specific, has broader implications for the chemical sciences. Research into this compound contributes to a more profound understanding of:

Small Ring Chemistry: It expands the knowledge base of cyclobutane chemistry, particularly concerning the influence of complex substituents on the ring's properties and reactivity.

Synthetic Strategy: The challenges associated with its synthesis drive innovation in synthetic organic chemistry, leading to the development of new methods that can be applied to a wide range of other complex molecules.

Drug Discovery and Design: By serving as a model system, research on this compound can provide valuable insights into the design principles for new drugs and other functional molecules that incorporate dichlorophenyl and cyclobutyl motifs.

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model interactions with dopamine or serotonin receptors over 100-ns trajectories to assess stability .
  • Docking Studies (AutoDock Vina) : Screen against homology models of GPCRs, prioritizing halogen-bonding residues (e.g., Tyr370 in 5-HT2A) .
  • QSAR Models : Train models using descriptors like ClogP, polar surface area, and H-bond donors to predict blood-brain barrier penetration .

What strategies are effective in designing derivatives to enhance metabolic stability?

Advanced Research Question

  • Structural Modifications :
    • Replace cyclobutyl with bicyclic rings (e.g., norbornane) to reduce CYP450-mediated oxidation .
    • Introduce electron-withdrawing groups (e.g., CF3) on the phenyl ring to slow hepatic clearance .
      Methodology :
  • Use liver microsome assays to identify metabolic hotspots.
  • Apply deuterium isotope effects to stabilize vulnerable C-H bonds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.